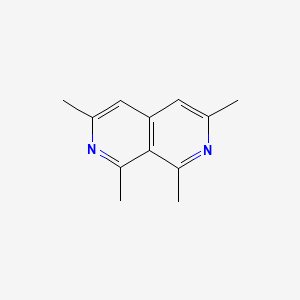
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 6th position and a phenylmethoxy group at the 4th position on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, ethers.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- involves its interaction with molecular targets through various pathways. The bromine atom and phenylmethoxy group contribute to its reactivity and binding affinity with different substrates. The compound can act as an electrophile or nucleophile depending on the reaction conditions, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 7-bromo-3-(phenylmethoxy)-: Similar structure but with bromine and phenylmethoxy groups at different positions.
6-Bromo-2-naphthoic acid: Lacks the phenylmethoxy group, making it less versatile in certain reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is unique due to the specific positioning of the bromine and phenylmethoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13BrO3 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
6-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13BrO3/c19-15-7-6-13-8-14(18(20)21)9-17(16(13)10-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
Clave InChI |
AUHWEWKHNPKENN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


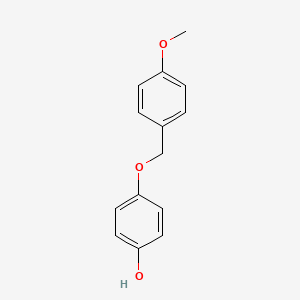


![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
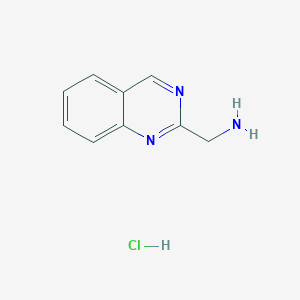
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
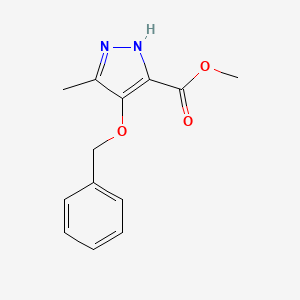
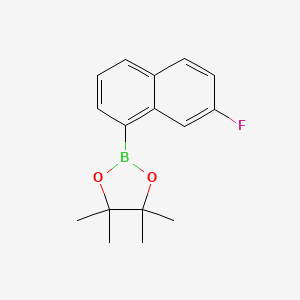
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
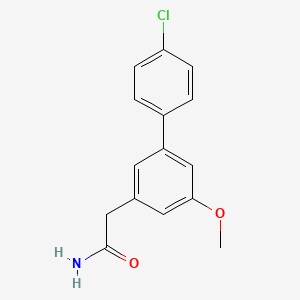


![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
